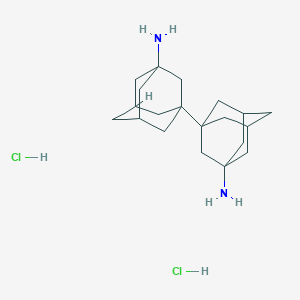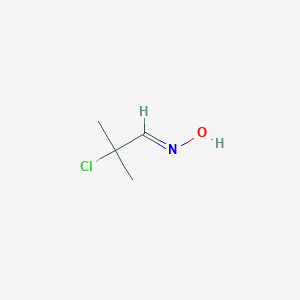
2-Chloro-2-methylpropionaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methylpropionaldehyde oxime, commonly known as CMPO, is an organic compound that has gained significant importance in the field of nuclear chemistry and radiochemistry. CMPO is a chelating agent that can selectively extract actinides and lanthanides from aqueous solutions. The compound has been extensively studied for its potential applications in the nuclear fuel cycle, nuclear waste management, and nuclear medicine.
Mécanisme D'action
The mechanism of action of CMPO involves the formation of stable complexes with actinides and lanthanides. The compound contains a nitrogen and an oxygen atom that can coordinate with metal ions, forming a chelate. The resulting complex is then extracted from the aqueous solution using an organic solvent such as an alkylphosphine oxide or a dialkylamide.
Effets Biochimiques Et Physiologiques
CMPO has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have toxic effects on living organisms. CMPO has been shown to induce DNA damage and cell death in human cells. Additionally, the compound has been found to accumulate in the liver and kidneys of rats, indicating potential toxicity in these organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPO in lab experiments is its selectivity for actinides and lanthanides. This property allows for the separation and purification of these elements from complex mixtures. Additionally, CMPO is relatively easy to synthesize and can be obtained in high yields.
However, there are also some limitations associated with the use of CMPO in lab experiments. The compound can be difficult to handle due to its toxicity and the need for specialized equipment and procedures. Additionally, CMPO can be expensive to produce, limiting its widespread use in research.
Orientations Futures
There are several future directions for research involving CMPO. One area of interest is the development of new chelating agents that can selectively extract actinides and lanthanides with higher efficiency and selectivity. Additionally, the use of CMPO in the production of medical isotopes is an area of active research. Finally, the toxicity and potential health effects of CMPO on living organisms require further investigation to ensure safe handling and use of the compound.
Méthodes De Synthèse
The synthesis of CMPO can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-chloroacetophenone with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium hypochlorite to obtain CMPO. Other methods involve the reaction of chloroacetone with hydroxylamine or the reaction of 2-chloropropionitrile with hydroxylamine.
Applications De Recherche Scientifique
CMPO has a wide range of scientific research applications, particularly in the field of nuclear chemistry. The compound is used as a chelating agent for the selective extraction of actinides and lanthanides from aqueous solutions. This property makes CMPO useful in the nuclear fuel cycle for the separation of uranium and plutonium from spent nuclear fuel. Additionally, CMPO has been studied for its potential applications in the treatment of nuclear waste and the production of medical isotopes.
Propriétés
Numéro CAS |
18537-69-4 |
|---|---|
Nom du produit |
2-Chloro-2-methylpropionaldehyde oxime |
Formule moléculaire |
C4H8ClNO |
Poids moléculaire |
121.56 g/mol |
Nom IUPAC |
N-(2-chloro-2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C4H8ClNO/c1-4(2,5)3-6-7/h3,7H,1-2H3 |
Clé InChI |
SZGTXZBWWMKXMH-ZZXKWVIFSA-N |
SMILES isomérique |
CC(C)(/C=N/O)Cl |
SMILES |
CC(C)(C=NO)Cl |
SMILES canonique |
CC(C)(C=NO)Cl |
Autres numéros CAS |
18537-69-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



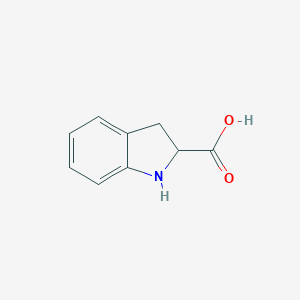
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
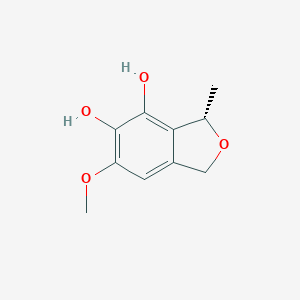
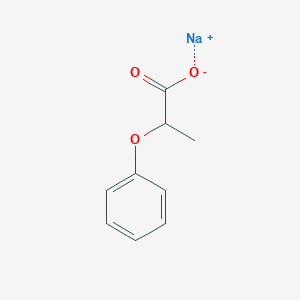

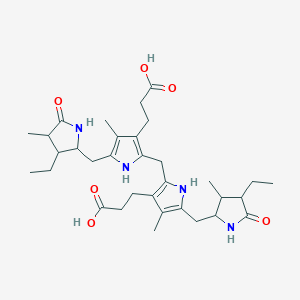
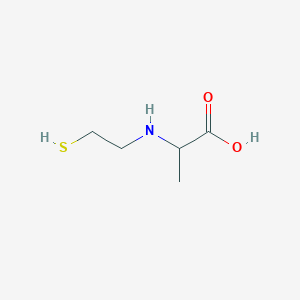
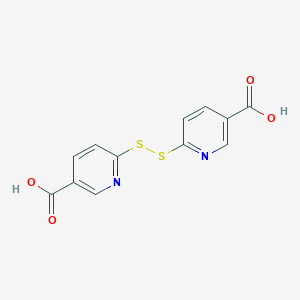
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
